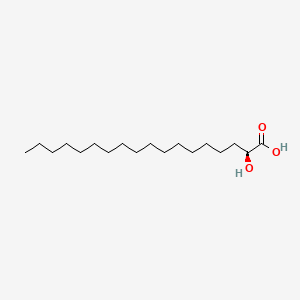
(S)-2-hydroxystearic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-hydroxyoctadecanoic acid is an optically active form of 2-hydroxyoctadecanoic acid having (S)-configuration. It is a 2-hydroxyoctadecanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (S)-2-hydroxyoctadecanoate.
Wissenschaftliche Forschungsanwendungen
Impact on Colonic Water and Electrolyte Absorption
(S)-2-hydroxystearic acid, as part of a group of C18 fatty acids, has been studied for its effects on colonic water and electrolyte absorption. Research involving healthy volunteers showed that hydroxystearic acid significantly reduced electrolyte and water absorption when the colon was perfused with solutions containing this acid. These findings suggest that C18 fatty acids, including (S)-2-hydroxystearic acid, may play a role in conditions of fat malabsorption by impairing intestinal water absorption, potentially contributing to diarrhea (Ammon & Phillips, 1973).
Brain Glycolipid Composition and Neurological Disorders
(S)-2-hydroxystearic acid has also been examined in the context of neurological disorders. In a study on brain glycolipid composition in Alzheimer's disease and related conditions, variations in the fatty acid compositions were noted. Specifically, in Alzheimer's disease, the proportion of 2-hydroxy to non-hydroxy acids was slightly lower, and the relative proportions of 2-hydroxystearic acid were slightly higher compared to controls. This suggests a potential role of (S)-2-hydroxystearic acid in the metabolic changes associated with Alzheimer's disease and other degenerative neurological conditions (Cherayil, 1968).
Metabolomics and Anorexia Nervosa
In the field of metabolomics, (S)-2-hydroxystearic acid has been identified in studies investigating potential biomarkers. For instance, in a study exploring fecal metabolomics profiles of women with anorexia nervosa, fecal levels of hydroxystearic acid were observed to be increased in weight-restored patients but not in underweight patients. This finding indicates that (S)-2-hydroxystearic acid may be involved in the metabolic alterations seen in anorexia nervosa and could be a marker of certain stages or responses to treatment (Monteleone et al., 2019).
Cardiovascular Biomarkers and Anti-inflammatory Effects
Research on fatty acid esters of hydroxy fatty acids (FAHFAs), a group which includes derivatives of (S)-2-hydroxystearic acid, has shown correlations with cardiovascular biomarkers and anti-inflammatory effects. For example, certain types of FAHFAs in the human circulation have been found to correlate negatively with fasting blood glucose and certain cardiovascular-related biomarkers, while exhibiting anti-inflammatory effects. This suggests potential cardiovascular protection roles for (S)-2-hydroxystearic acid derivatives (Dongoran et al., 2020).
Eigenschaften
Produktname |
(S)-2-hydroxystearic acid |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
(2S)-2-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChI-Schlüssel |
KIHBGTRZFAVZRV-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC[C@@H](C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



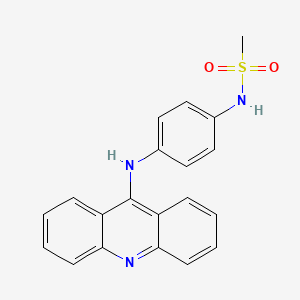
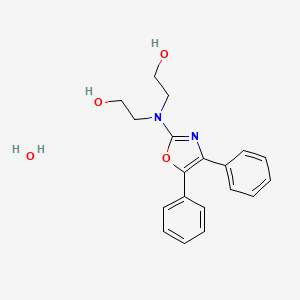

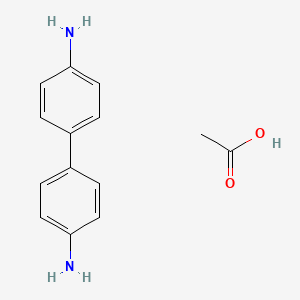
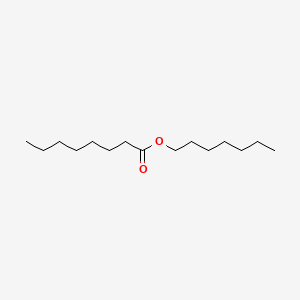
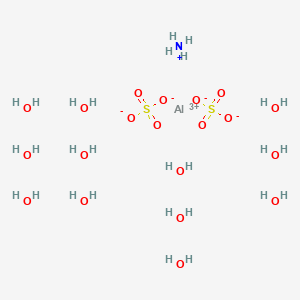


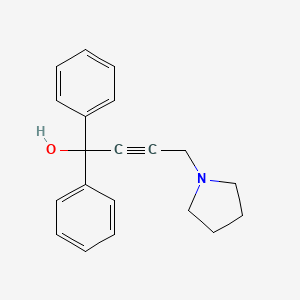


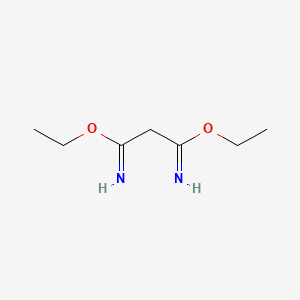

![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)